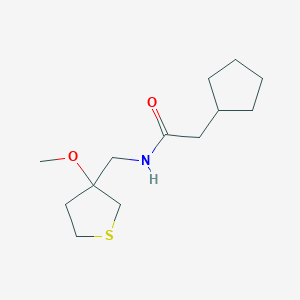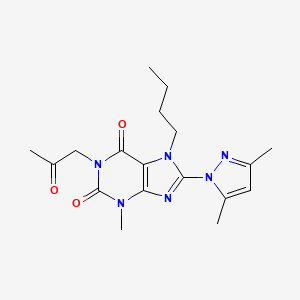![molecular formula C18H27N3O B2556605 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097872-15-4](/img/structure/B2556605.png)
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which has been shown to have a wide range of biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one' involves the reaction of a cyclopentylpiperidine derivative with a cyclopropyl ketone to form the desired product.
Starting Materials
1-Cyclopentyl-4-piperidone, Cyclopropylmethylamine, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Methanol, Wate
Reaction
1. Reduction of 1-Cyclopentyl-4-piperidone with sodium borohydride in methanol to form 1-Cyclopentyl-4-piperidol, 2. Protection of the hydroxyl group in 1-Cyclopentyl-4-piperidol with acetic anhydride and pyridine to form 1-Acetoxy-4-cyclopentylpiperidine, 3. Reaction of 1-Acetoxy-4-cyclopentylpiperidine with cyclopropylmethylamine in the presence of sodium hydroxide to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine, 4. Cyclization of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclopropanamine with acetic acid and hydrochloric acid to form 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one, 5. Isolation of the product by extraction with ethyl acetate and purification by recrystallization from methanol
Mecanismo De Acción
The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. It may also act by reducing the production of inflammatory cytokines and oxidative stress in the brain.
Efectos Bioquímicos Y Fisiológicos
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to protect against neurodegenerative diseases. It has also been shown to improve cognitive function and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18-8-7-17(15-5-6-15)19-21(18)13-14-9-11-20(12-10-14)16-3-1-2-4-16/h7-8,14-16H,1-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLWFHVCWJXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)

![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)


